molecular formula C13H17ClN2O2 B4187955 1-(2-(Dimethylamino)ethyl)-1H-indole-2-carboxylic acid hydrochloride

1-(2-(Dimethylamino)ethyl)-1H-indole-2-carboxylic acid hydrochloride

Cat. No.: B4187955
M. Wt: 268.74 g/mol
InChI Key: RCYXMLBDPJXSNQ-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)ethyl)-1H-indole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H17ClN2O2. It is a derivative of indole, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 1-(2-(Dimethylamino)ethyl)-1H-indole-2-carboxylic acid hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(2-(Dimethylamino)ethyl)-1H-indole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Dimethylamino)ethyl)-1H-indole-2-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethyl)-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-(Dimethylamino)ethyl)-1H-indole-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride: This compound has a similar structure but differs in the position of the carboxylic acid group.

    1-[2-(dimethylamino)ethyl]-1H-indole-3-carbaldehyde: This compound has an aldehyde group instead of a carboxylic acid group.

    1-[2-(dimethylamino)ethyl]-1H-indole-2-carbonitrile hydrochloride: This compound has a nitrile group instead of a carboxylic acid group.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]indole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-14(2)7-8-15-11-6-4-3-5-10(11)9-12(15)13(16)17;/h3-6,9H,7-8H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYXMLBDPJXSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C=C1C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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